molecular formula C7HCl3FN B8660178 2,3,4-Trichloro-5-fluorobenzonitrile CAS No. 104455-97-2

2,3,4-Trichloro-5-fluorobenzonitrile

Cat. No.: B8660178
CAS No.: 104455-97-2
M. Wt: 224.4 g/mol
InChI Key: OKRWBTOWNXSEKG-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-5-fluorobenzonitrile is a high-value, multi-halogenated aromatic building block designed for advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring both fluorine and chlorine substituents on a benzonitrile core, makes it a critical intermediate in constructing complex molecules for drug discovery programs. The nitrile group is a known key functionality in medicinal chemistry, often serving as a bioisostere for carbonyl groups, enabling strong, directed hydrogen bonds with target proteins such as kinases and hormone receptors, which is a common mechanism for many active pharmaceutical ingredients (APIs) . This compound is particularly useful in the synthesis of kinase inhibitors and other targeted therapies, where its halogen pattern allows for selective and sequential cross-coupling reactions. The presence of fluorine is known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates. As a research chemical, this compound is employed in the development of novel inhibitors for diseases such as cancer, with its structure serving as a core scaffold for further functionalization . Researchers utilize this compound under rigorous laboratory conditions to create new chemical entities for biological screening and to explore new pathways in heterocyclic chemistry. Please be advised: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a appropriately controlled laboratory setting.

Properties

CAS No.

104455-97-2

Molecular Formula

C7HCl3FN

Molecular Weight

224.4 g/mol

IUPAC Name

2,3,4-trichloro-5-fluorobenzonitrile

InChI

InChI=1S/C7HCl3FN/c8-5-3(2-12)1-4(11)6(9)7(5)10/h1H

InChI Key

OKRWBTOWNXSEKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Substituent Positions Similarity Score Molecular Formula Potential Applications
2,3,4-Trichloro-5-fluorobenzonitrile N/A 2-Cl, 3-Cl, 4-Cl, 5-F N/A C₇Cl₃FNO Agrochemical intermediates, drug synthesis
5-Chloro-2,4-difluorobenzonitrile 887267-38-1 5-Cl, 2-F, 4-F 0.86 C₇H₂ClF₂N Pesticide precursors
3-Chloro-2,4-difluorobenzonitrile 693245-52-2 3-Cl, 2-F, 4-F 0.85 C₇H₂ClF₂N Organic synthesis building blocks
3-Chloro-5-(trifluoromethyl)benzonitrile 57381-51-8 3-Cl, 5-CF₃ 0.82 C₈H₃ClF₃N Fluorinated drug candidates
2,3,4-Trifluorobenzonitrile N/A 2-F, 3-F, 4-F N/A C₇H₂F₃N Electronic materials, solvents

Key Observations:

Substituent Effects: The target compound’s three chlorine atoms increase its molecular weight (C₇Cl₃FNO ≈ 245.4 g/mol) and lipophilicity compared to difluoro or trifluoro analogs. Compounds with trifluoromethyl groups (e.g., 3-Chloro-5-(trifluoromethyl)benzonitrile) exhibit stronger electron-withdrawing effects, favoring reactivity in nucleophilic aromatic substitution .

Similarity Scores :

  • Similarity scores (0.82–0.86) from likely reflect structural overlap (e.g., shared chloro/fluoro substituents) but highlight that the target compound’s trichloro pattern distinguishes it from analogs .

Applications :

  • Difluoro-chlorobenzonitriles (e.g., 5-Chloro-2,4-difluorobenzonitrile) are precursors in pesticide synthesis, while trifluorobenzonitriles are explored in electronics and pharmaceuticals .
  • The compound in (DB08446), though more complex, demonstrates the medicinal relevance of fluorinated benzonitrile derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2,3,4-Trichloro-5-fluorobenzonitrile, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions. A plausible route involves nitrile group introduction via Rosenmund-von Braun reaction using copper(I) cyanide on a pre-halogenated aromatic precursor. Key parameters include:
  • Temperature control : Halogenation reactions (e.g., chlorination) often require precise thermal conditions (e.g., 60–80°C) to avoid over-substitution .
  • Catalysts : Use of Lewis acids like FeCl₃ or AlCl₃ to direct regioselectivity during fluorination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitrile formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:
  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹³C NMR for nitrile group verification (~110–120 ppm) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., calculated MW: 223.46 g/mol) and isotopic patterns due to chlorine .
  • X-ray crystallography : For definitive structural confirmation if crystalline .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a versatile intermediate:
  • Agrochemicals : Functionalization via nucleophilic aromatic substitution (e.g., introducing amines or thiols) to create herbicides .
  • Pharmaceutical intermediates : Nitrile groups are precursors to carboxylic acids or amides in drug discovery .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound under conflicting substituent effects?

  • Methodological Answer : Conflicting electronic effects (e.g., electron-withdrawing Cl/F vs. nitrile) require:
  • Computational modeling : DFT calculations to predict reactivity and regioselectivity .
  • Protecting group strategies : Temporary protection of the nitrile group during halogenation steps .
  • Statistical design of experiments (DoE) : To screen variables like temperature, stoichiometry, and catalyst loading .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies arise from solvent effects or dynamic processes. Mitigation includes:
  • Solvent standardization : Use deuterated solvents consistently .
  • Variable-temperature NMR : To detect conformational changes or tautomerism .
  • Cross-validation with alternative techniques : Compare with IR spectroscopy (C≡N stretch ~2240 cm⁻¹) .

Q. How can computational tools predict the environmental or biological toxicity of this compound?

  • Methodological Answer : Use predictive toxicology platforms:
  • EPA DSSTox : For ecotoxicity profiles based on structural analogs .
  • ADMET prediction software : To estimate bioavailability, metabolic pathways, and potential mutagenicity .

Q. What methodologies enable the design of fluorinated analogs with enhanced bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Fluorine scanning : Systematic replacement of Cl/H with F to modulate lipophilicity and binding affinity .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties .

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